(R)-5-Nitro-2,3-dihydro-1H-inden-2-amine
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Overview
Description
®-5-Nitro-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Nitro-2,3-dihydro-1H-inden-2-amine typically involves the nitration of 2,3-dihydro-1H-indene followed by the introduction of the amine group. One common method is as follows:
Nitration: 2,3-dihydro-1H-indene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of ®-5-Nitro-2,3-dihydro-1H-inden-2-amine may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Types of Reactions:
Oxidation: ®-5-Nitro-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
®-5-Nitro-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-5-Nitro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
5-Nitro-2,3-dihydro-1H-inden-2-amine: Similar structure but without the ®-configuration.
5-Nitroindane: Lacks the dihydro and amine groups.
2-Amino-5-nitroindane: Similar structure but with the amine group at a different position.
Uniqueness: ®-5-Nitro-2,3-dihydro-1H-inden-2-amine is unique due to its specific ®-configuration, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2R)-5-nitro-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C9H10N2O2/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2/t8-/m1/s1 |
InChI Key |
MDRSLNMEVGJERF-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)[N+](=O)[O-])N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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